Norclobazam

Descripción general

Descripción

Nor-clobazam: es un metabolito del clobazam, un derivado de la 1,5-benzodiazepina. El clobazam se utiliza principalmente como un medicamento anticonvulsivo y ansiolítico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La síntesis del clobazam implica la reacción de clorodifenilamina con nitrobenceno en condiciones específicas para formar la estructura central de benzodiazepina . La preparación del nor-clobazam sigue la vía metabólica donde el clobazam se somete a desmetilación en el hígado, principalmente mediado por enzimas del citocromo P450 .

Métodos de producción industrial: : La producción industrial del clobazam y sus metabolitos implica la síntesis química a gran escala seguida de procesos de purificación. El proceso de producción incluye el uso de varios excipientes para formular el producto farmacéutico final .

Análisis De Reacciones Químicas

Tipos de reacciones: : El nor-clobazam se somete a varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes: : La desmetilación del clobazam para formar nor-clobazam implica enzimas como CYP2C19 y CYP3A4 . Otras reacciones pueden involucrar reactivos como hexano, diclorometano y acetonitrilo para la extracción y purificación .

Productos principales: : El producto principal del metabolismo del clobazam es el nor-clobazam, que conserva las propiedades anticonvulsivas .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mechanism of Action

Norclobazam acts primarily as a positive allosteric modulator of the GABA receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system (CNS). This action helps to stabilize neuronal excitability and reduce seizure activity. Research has indicated that this compound may also influence other neurotransmitter systems, including glutamate transporters, which could contribute to its anticonvulsant effects .

Pharmacokinetics

The pharmacokinetics of this compound differ from clobazam in several ways:

- Half-Life : this compound has a longer elimination half-life compared to clobazam, which can lead to higher steady-state concentrations in patients .

- Steady-State Concentration : this compound reaches steady-state concentrations more slowly than clobazam, typically requiring up to three weeks .

Clinical Applications

Epilepsy Treatment

this compound is primarily used as an adjunctive therapy for patients with refractory epilepsy. Clinical studies have shown that it can significantly reduce seizure frequency and improve overall seizure control. A notable study indicated that patients with certain genetic polymorphisms (CYP2C19 poor metabolizers) experienced enhanced clinical responses to clobazam due to higher serum levels of this compound .

Case Studies

- Case Report on CYP2C19 Phenotypes : A study documented two patients with elevated this compound concentrations who achieved significant seizure reduction while on low doses of clobazam. One patient was identified as homozygous for the CYP2C19*2 allele, indicating a poor metabolizer phenotype, which contributed to their heightened response .

- Therapeutic Drug Monitoring : Another case study emphasized the importance of monitoring serum levels of this compound in patients undergoing treatment with clobazam to avoid adverse effects associated with high concentrations .

Comparative Efficacy

The following table summarizes findings from various studies regarding the efficacy of clobazam and this compound in treating epilepsy:

Mecanismo De Acción

El nor-clobazam ejerce sus efectos potenciando la neurotransmisión GABAérgica. Se une al sitio de benzodiazepina en el receptor GABA-A, mejorando el efecto inhibitorio del GABA y conduciendo a un aumento de la conductancia del cloruro en las neuronas. Esto da como resultado la hiperpolarización neuronal y una reducción de la frecuencia de disparo neuronal .

Comparación Con Compuestos Similares

Compuestos similares: : El nor-clobazam es similar a otras benzodiazepinas como el clonazepam, el diazepam, el lorazepam y el midazolam .

Singularidad: : A diferencia de otras benzodiazepinas, el nor-clobazam tiene una mayor afinidad por la subunidad α2 del receptor GABA-A, lo que puede resultar en menos efectos sedantes y un mejor perfil de efectos secundarios . Además, el nor-clobazam es un agonista parcial en el receptor GABA-A, lo que puede contribuir a sus propiedades farmacológicas únicas .

Actividad Biológica

Norclobazam, also known as N-desmethylclobazam, is an active metabolite of clobazam, a medication primarily used as an anticonvulsant and anxiolytic. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article delves into its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

Pharmacodynamics

This compound exhibits its biological activity primarily through its interaction with the GABA receptor, similar to clobazam. It acts as a positive allosteric modulator at the benzodiazepine site of the GABA receptor, enhancing GABAergic neurotransmission. This mechanism leads to increased chloride ion influx and hyperpolarization of neurons, which contributes to its anticonvulsant and anxiolytic effects.

- Binding Affinity : this compound has a higher affinity for the α2 subunit of the GABA receptor compared to the α1 subunit, which may account for its specific therapeutic effects .

- Potency : Estimates suggest that this compound's potency relative to clobazam ranges from 1/5 to equal potency .

Pharmacokinetics

This compound is formed through the metabolism of clobazam primarily via N-demethylation, catalyzed by cytochrome P450 enzymes (CYP3A4 and CYP2C19). The pharmacokinetic profile reveals that:

- Metabolism : Approximately 2% of the administered dose is excreted unchanged in urine, while the majority is metabolized to this compound and other metabolites .

- Plasma Concentrations : At therapeutic doses, plasma concentrations of this compound are 3-5 times higher than those of clobazam .

Anticonvulsant Efficacy

Clinical studies have demonstrated that this compound possesses significant anticonvulsant properties. A study involving patients with refractory epilepsy showed that treatment with clobazam (and consequently this compound) resulted in a notable reduction in seizure frequency:

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| 100 patients with refractory epilepsy | Clobazam (20-80 mg/day) | 50% reduction in seizures in 40% of patients |

Safety Profile

The safety profile of this compound has been investigated in various studies. Notably:

- In long-term animal studies, administration of clobazam led to tumorigenesis in rats; however, this compound was negative for genotoxicity .

- A fertility study indicated adverse effects at high doses, with no significant impact observed at lower doses corresponding to human therapeutic levels .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A patient with treatment-resistant epilepsy experienced a significant decrease in seizure frequency after switching from traditional antiepileptic drugs to a regimen including clobazam.

- Case Study 2 : In a pediatric population, clobazam was effective in managing seizures associated with Lennox-Gastaut syndrome, with improvements noted in behavioral symptoms.

Propiedades

IUPAC Name |

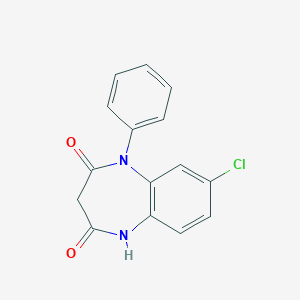

7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTVVRIFVKKTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176859 | |

| Record name | N-Desmethylclobazam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22316-55-8 | |

| Record name | Desmethylclobazam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22316-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylclobazam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norclobazam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Desmethylclobazam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-1-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Desmethylclobazam | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ4L647O2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | norclobazam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.